

Commercial Availability and Technical Guide for Timiperone-d4

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Compound of Interest

Compound Name: *Timiperone-d4*

Cat. No.: *B562763*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources, availability, and technical specifications of **Timiperone-d4**. It is intended to serve as a comprehensive resource for researchers utilizing this stable isotope-labeled internal standard in quantitative bioanalytical assays.

Commercial Sources and Availability

Timiperone-d4 is a deuterated analog of Timiperone, a typical antipsychotic of the butyrophenone class. It is primarily used as an internal standard in mass spectrometry-based quantification of Timiperone in biological matrices. Several reputable chemical suppliers specialize in the synthesis and distribution of such labeled compounds for research purposes.

Key commercial suppliers for **Timiperone-d4** include:

- **LGC Standards:** A prominent supplier of reference materials, LGC Standards offers **Timiperone-d4** (Major) which may contain the unlabeled (d0) form. They provide the product in various pack sizes, typically 1 mg and 10 mg, and offer the option of exact weight packaging with a corresponding certificate.
- **Santa Cruz Biotechnology, Inc. (SCBT):** SCBT is another key supplier of biochemicals for research, listing **Timiperone-d4** (Major) in their catalog. They provide basic physicochemical data and emphasize that the product is for research use only.

It is important to note that lot-specific data regarding purity, isotopic enrichment, and other quantitative measures are typically provided on the Certificate of Analysis (CoA) that accompanies the product upon purchase.

Technical Specifications

While specific values are lot-dependent, the following tables summarize the typical technical data and product specifications for commercially available **Timiperone-d4**, based on information from suppliers and example Certificates of Analysis for similar deuterated standards.

Table 1: General Product Information

| Parameter | Description |
|-------------------|--|
| Chemical Name | 4-[4-(2,3-Dihydro-2-thioxo-1H-benzimidazol-d4)-1-piperidiny]-1-(4-fluorophenyl)-1-butanone |
| Synonyms | Timiperone-d4 (Major) |
| Molecular Formula | C ₂₂ H ₂₀ D ₄ FN ₃ OS |
| Molecular Weight | 401.53 g/mol |
| CAS Number | 1185042-00-5 (d4 labeled) |
| Unlabeled CAS | 57648-21-2 |
| Physical Form | Solid |

Table 2: Typical Quantitative Data (Lot-Specific)

| Parameter | Typical Specification | Analytical Method |
|-------------------------|-----------------------|-------------------|
| Chemical Purity | ≥98% | HPLC, LC-MS/MS |
| Isotopic Enrichment | ≥99 atom % D | Mass Spectrometry |
| Deuterium Incorporation | 4 Deuterium Atoms | Mass Spectrometry |

Note: The data in Table 2 are representative. Researchers must refer to the lot-specific Certificate of Analysis provided by the supplier for precise values.

Experimental Protocol: Quantification of Timiperone in Human Plasma using Timiperone-d4 by LC-MS/MS

The following is a representative experimental protocol for the quantitative analysis of Timiperone in human plasma using **Timiperone-d4** as an internal standard. This protocol is a composite based on established methods for the analysis of antipsychotic drugs.

Materials and Reagents

- Timiperone analytical standard
- **Timiperone-d4** internal standard
- Human plasma (with anticoagulant, e.g., K₂EDTA)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium formate
- Water (deionized, 18 MΩ·cm)

Sample Preparation (Protein Precipitation)

- Thaw plasma samples and standards to room temperature.
- Spike 100 µL of blank human plasma with the appropriate concentration of Timiperone standard solutions to prepare calibration curve standards and quality control (QC) samples.
- To 100 µL of each plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of **Timiperone-d4** internal standard working solution (e.g., 100 ng/mL in methanol).

- Vortex briefly to mix.
- Add 300 μ L of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube or 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Vortex to ensure complete dissolution.
- Inject a portion of the reconstituted sample (e.g., 5-10 μ L) into the LC-MS/MS system.

Liquid Chromatography Conditions

- LC System: UPLC or HPLC system
- Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μ m)
- Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient:
 - 0-0.5 min: 20% B
 - 0.5-2.5 min: 20% to 95% B
 - 2.5-3.0 min: 95% B
 - 3.0-3.1 min: 95% to 20% B

- 3.1-4.0 min: 20% B
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Autosampler Temperature: 10°C

Mass Spectrometry Conditions

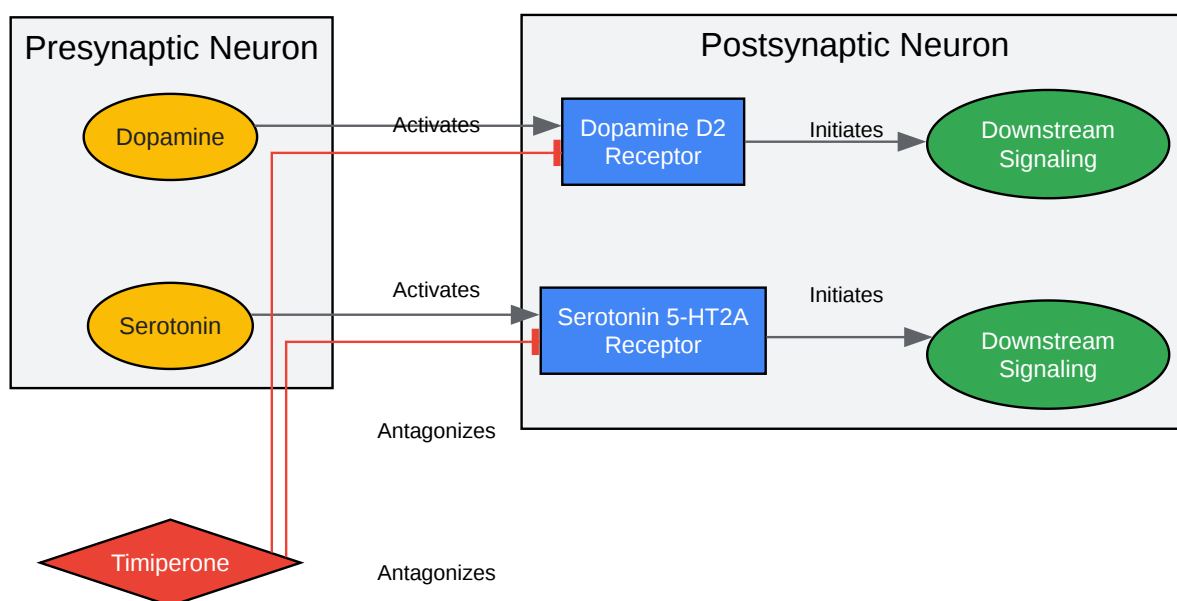
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Source: Electrospray Ionization (ESI), positive mode
- Multiple Reaction Monitoring (MRM) Transitions:
 - Timiperone: m/z 398.2 \rightarrow 165.1 (quantifier), m/z 398.2 \rightarrow 228.1 (qualifier)
 - **Timiperone-d4**: m/z 402.2 \rightarrow 165.1
- Ion Source Parameters:
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150°C
 - Desolvation Temperature: 400°C
 - Desolvation Gas Flow: 800 L/hr
 - Cone Gas Flow: 50 L/hr
- Collision Energy: Optimized for each transition (e.g., 20-30 eV)

Note: The MRM transitions and instrument parameters should be optimized for the specific mass spectrometer being used.

Visualizations

Signaling Pathway of Timiperone

Timiperone is a typical antipsychotic that primarily exerts its therapeutic effects through the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[1] The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for its antipsychotic effects on positive symptoms like hallucinations and delusions.[2]

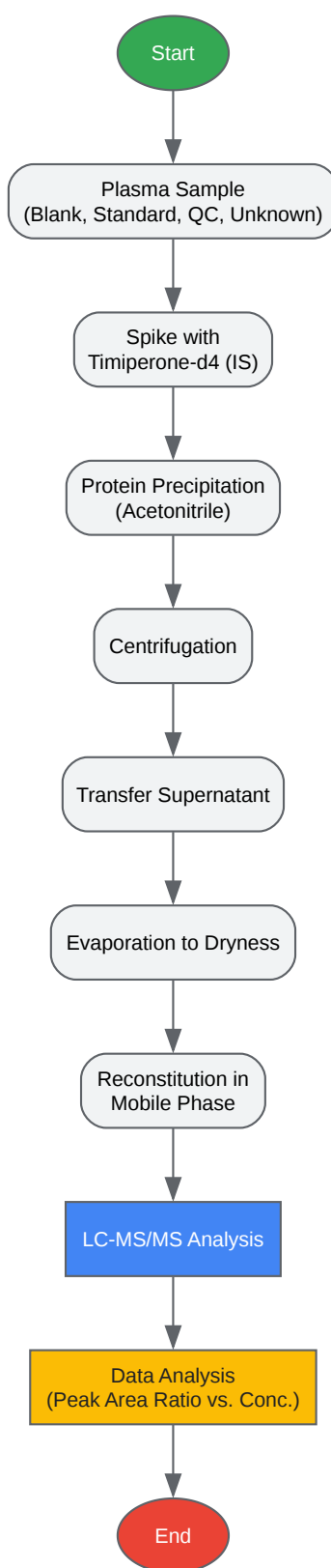


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Caption: Antagonistic action of Timiperone on D2 and 5-HT2A receptors.

Experimental Workflow for Timiperone Quantification

The following diagram illustrates the logical flow of the experimental protocol for quantifying Timiperone in plasma samples.



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Caption: Workflow for Timiperone quantification in plasma.

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